molecular formula C8H8O5 B13407547 (2,3,4-Trihydroxyphenyl)acetic acid CAS No. 26446-57-1

(2,3,4-Trihydroxyphenyl)acetic acid

Cat. No.: B13407547
CAS No.: 26446-57-1
M. Wt: 184.15 g/mol
InChI Key: OPRGVEJZGLRURR-UHFFFAOYSA-N
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Description

2-(2,3,4-Trihydroxyphenyl)acetic acid is a phenolic compound characterized by the presence of three hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is known for its antioxidant properties and is found in various natural sources, including plants and fruits. Its chemical structure allows it to participate in various biochemical and pharmacological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-trihydroxyphenyl)acetic acid typically involves the hydroxylation of phenylacetic acid derivatives. One common method includes the use of bromination followed by hydroxylation. For instance, 2-bromo-1-(2,3,4-trihydroxyphenyl)ethanone can be synthesized by brominating 2-hydroxyacetophenone in acetic acid under light irradiation . This intermediate can then be hydrolyzed to yield 2-(2,3,4-trihydroxyphenyl)acetic acid.

Industrial Production Methods

Industrial production of 2-(2,3,4-trihydroxyphenyl)acetic acid may involve large-scale chemical synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Esterified or etherified products.

Scientific Research Applications

2-(2,3,4-Trihydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-trihydroxyphenyl)acetic acid primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,6-Trihydroxyphenyl)acetic acid: Similar structure but different hydroxyl group positions.

    Protocatechuic acid: Contains two hydroxyl groups at the 3 and 4 positions.

    Gallic acid: Contains three hydroxyl groups at the 3, 4, and 5 positions.

Uniqueness

2-(2,3,4-Trihydroxyphenyl)acetic acid is unique due to its specific hydroxyl group arrangement, which influences its reactivity and antioxidant properties. This specific arrangement allows it to participate in unique biochemical pathways and exhibit distinct pharmacological effects compared to its analogs .

Properties

CAS No.

26446-57-1

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2-(2,3,4-trihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(10)11)7(12)8(5)13/h1-2,9,12-13H,3H2,(H,10,11)

InChI Key

OPRGVEJZGLRURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)O)O)O

Origin of Product

United States

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